molecular formula C9H14O B2878596 (E)-Cyclooct-1-enecarbaldehyde CAS No. 6038-12-6; 96308-48-4

(E)-Cyclooct-1-enecarbaldehyde

Cat. No.: B2878596
CAS No.: 6038-12-6; 96308-48-4
M. Wt: 138.21
InChI Key: TZBOAAPYTXFCMK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Cyclooct-1-enecarbaldehyde (CAS: [96308-48-4], MFCD15142793) is a cyclic monoterpene-derived aldehyde featuring an eight-membered cyclooctene ring with a conjugated aldehyde group at the 1-position. Its (E)-stereochemistry ensures distinct spatial and electronic properties, influencing reactivity in organic synthesis, particularly in Diels-Alder reactions, nucleophilic additions, and as a chiral building block for natural product synthesis. With a purity of 95%, it is commercially available for research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-cyclooctene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBOAAPYTXFCMK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C(=C\CC1)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Aldehydes

Key Structural and Functional Differences

The table below compares (E)-Cyclooct-1-enecarbaldehyde with five structurally related aldehydes (data sourced from Combi-Blocks catalog, ):

Compound Name CAS Number Purity Molecular Features
(E)-Cyclooct-1-enecarbaldehyde [96308-48-4] 95% 8-membered ring, (E)-configured double bond, aldehyde at 1-position, no heteroatoms
Cyclopentane-1,3-dicarbaldehyde [4750-17-8] 95% 5-membered saturated ring, two aldehyde groups at 1,3-positions
5H,6H,7H-Cyclopenta[b]pyridine-7-carbaldehyde [1499744-71-6] 95% Fused cyclopentane-pyridine ring, aldehyde at 7-position, nitrogen heteroatom
1-Cyclopentene-1-carbaldehyde [6140-65-4] 97% 5-membered unsaturated ring (cyclopentene), aldehyde at 1-position
2-Cyclopentylacetaldehyde [5623-81-4] 98% Cyclopentyl substituent on acetaldehyde side chain, no ring conjugation
(E)-3-Cyclopentylacrylaldehyde [118235-51-1] 95% α,β-unsaturated aldehyde (acrylaldehyde) with cyclopentyl group at 3-position

Detailed Analysis of Comparative Features

Ring Size and Unsaturation
  • (E)-Cyclooct-1-enecarbaldehyde : The eight-membered ring introduces moderate ring strain compared to smaller cyclic aldehydes. The (E)-configured double bond enhances rigidity and influences reactivity in cycloaddition reactions .
  • However, the lack of extended conjugation limits its utility in stereoselective transformations compared to the cyclooctene analog .
Functional Group Positioning
  • Cyclopentane-1,3-dicarbaldehyde: The dual aldehyde groups enable applications in crosslinking or polymer synthesis but reduce selectivity in single-site nucleophilic additions compared to mono-aldehydes like (E)-Cyclooct-1-enecarbaldehyde .
  • 2-Cyclopentylacetaldehyde : The aldehyde group is positioned on a flexible side chain rather than directly on the ring, reducing steric hindrance but diminishing electronic conjugation effects observed in the cyclooctene derivative .
Heteroatom Influence
  • 5H,6H,7H-Cyclopenta[b]pyridine-7-carbaldehyde : The pyridine moiety introduces basicity and hydrogen-bonding capability, altering solubility and metal-coordination behavior. This contrasts with the hydrocarbon-only structure of (E)-Cyclooct-1-enecarbaldehyde, which is more lipophilic .
Conjugation and Reactivity
  • (E)-3-Cyclopentylacrylaldehyde : The α,β-unsaturated aldehyde system enables conjugate additions (e.g., Michael reactions), a reactivity profile absent in the saturated cyclooctene analog. However, the cyclopentyl substituent may sterically hinder some transformations .

Purity and Practical Considerations

  • QC-0211 (1-Cyclopentene-1-carbaldehyde) and QH-6639 (2-Cyclopentylacetaldehyde) have higher purity (97–98%), making them preferable for reactions requiring minimal side-product formation.
  • (E)-Cyclooct-1-enecarbaldehyde at 95% purity remains suitable for most synthetic applications, though additional purification may be needed for enantioselective catalysis .

Research Implications

  • Stereochemical Applications : The (E)-configuration and larger ring size of (E)-Cyclooct-1-enecarbaldehyde make it advantageous for synthesizing macrocyclic compounds, where ring strain and conformation are critical .
  • Material Science : Cyclopentane-1,3-dicarbaldehyde’s dual functionality could be exploited in crosslinked polymer networks, whereas the pyridine-containing analog may serve as a ligand in coordination chemistry .

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